molecular formula C15H22ClNO4 B8185850 (R)-3-(2-Amino-2-tert-butoxycarbonyl-ethyl)-benzoic acid methyl ester hydrochloride

(R)-3-(2-Amino-2-tert-butoxycarbonyl-ethyl)-benzoic acid methyl ester hydrochloride

Cat. No.: B8185850
M. Wt: 315.79 g/mol
InChI Key: YDNOMDXSZOOWFR-UTONKHPSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-3-(2-Amino-2-tert-butoxycarbonyl-ethyl)-benzoic acid methyl ester hydrochloride is a complex organic compound that features a benzoic acid core with various functional groups attached. This compound is notable for its use in synthetic organic chemistry, particularly in the synthesis of peptides and other biologically active molecules. The presence of the tert-butoxycarbonyl (Boc) group is significant as it serves as a protecting group for the amino function, which is crucial in multi-step synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(2-Amino-2-tert-butoxycarbonyl-ethyl)-benzoic acid methyl ester hydrochloride typically involves several steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers, which allow for precise control over reaction conditions and efficient production of the desired product. The use of solid-phase synthesis techniques can also be employed to streamline the process and improve yields .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzoic acid moiety, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the ester or amide functionalities, converting them to alcohols or amines, respectively.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce primary alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, ®-3-(2-Amino-2-tert-butoxycarbonyl-ethyl)-benzoic acid methyl ester hydrochloride is used as an intermediate in the synthesis of complex organic molecules, particularly peptides. Its Boc-protected amino group is crucial for preventing unwanted side reactions during multi-step synthesis .

Biology

In biological research, this compound is used to study enzyme-substrate interactions and protein folding. The Boc group can be selectively removed to expose the amino group, allowing for further functionalization or conjugation with other biomolecules .

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic applications, including as precursors to drug molecules or as building blocks for drug delivery systems .

Industry

Industrially, this compound is used in the production of specialty chemicals and materials, including polymers and resins. Its versatility in chemical reactions makes it valuable for various manufacturing processes .

Mechanism of Action

The mechanism of action of ®-3-(2-Amino-2-tert-butoxycarbonyl-ethyl)-benzoic acid methyl ester hydrochloride involves its role as a protecting group in peptide synthesis. The Boc group protects the amino function from unwanted reactions, allowing for selective deprotection under acidic conditions. This selective deprotection is crucial for the stepwise synthesis of peptides and other complex molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-3-(2-Amino-2-tert-butoxycarbonyl-ethyl)-benzoic acid methyl ester hydrochloride is unique due to its specific combination of functional groups, which allows for versatile applications in synthetic chemistry. Its Boc-protected amino group provides stability and selectivity in multi-step synthesis processes, making it a valuable intermediate in the production of complex organic molecules .

Properties

IUPAC Name

methyl 3-[(2R)-2-amino-3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]benzoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4.ClH/c1-15(2,3)20-14(18)12(16)9-10-6-5-7-11(8-10)13(17)19-4;/h5-8,12H,9,16H2,1-4H3;1H/t12-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDNOMDXSZOOWFR-UTONKHPSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CC1=CC(=CC=C1)C(=O)OC)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H](CC1=CC(=CC=C1)C(=O)OC)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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